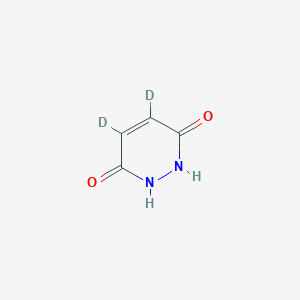
CAY10565
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Nitrosothiols (RSNOs) are a class of molecules that function as exogenous and endogenous nitric oxide (NO) donors. RSNOs found in vivo include proteins such as S-nitrosohemoglobin and S-nitrosoalbumin, as well as low molecular weight species such as S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). CAY10565 is a member of a new class of S-nitrosothiol species that act as NO donors under acidic conditions. It decomposes with a half-life of 130 minutes in 0.1 M phosphate buffer, pH 5.0, at 37°C and relaxes phenylephrine-constricted rat aortic strips 71% and 44% at pH 6.0 and 7.4, respectively.
科学的研究の応用
1. Wound Healing in Diabetic Rats
CAY10583, a synthetic leukotriene B4 receptor type 2 (BLT2) agonist similar to CAY10565, has been found to accelerate wound healing in diabetic rats. It promotes keratinocyte migration and indirectly stimulates fibroblast activity, enhancing wound closure. This suggests that this compound may have potential applications in treating diabetic wounds (Luo et al., 2017).
2. Development of Wound Healing Promoters
Building upon the properties of CAY10583, researchers have explored the structure-activity relationship for CAY scaffold-based BLT2 agonists, including this compound. These derivatives show promising in vitro wound healing activity, indicating potential for developing new wound healing promoters (Hernandez‐Olmos et al., 2020).
3. HDAC6 Inhibition in Transformed Fibroblasts
CAY10603, structurally similar to this compound, is an effective inhibitor of HDAC6 histone deacetylase in murine fibroblasts transformed with oncogenes. At low concentrations, it blocks the cell cycle and promotes senescence without inducing apoptotic death. This implies that this compound might have applications in cancer research, particularly in studying cellular senescence and proliferation (Kukushkin & Svetlikova, 2019).
4. Phosphoinositide Sensing in Fibroblasts
A fluorescence sensor named CAY, designed for polyphosphorylated phosphoinositides, shows a change in signal in fibroblasts' dynamic membrane structures. This suggests that this compound could be relevant in studying phosphoinositide-mediated signal transduction in cellular processes like growth, survival, and motility (Cicchetti et al., 2004).
特性
分子式 |
C9H9NO3S |
|---|---|
分子量 |
211.2 |
InChI |
InChI=1S/C9H9NO3S/c1-12-7-4-2-6(3-5-7)8-9(11)13-10-14-8/h2-5,8-9H,1H3 |
InChIキー |
OUCJPOXOGCRTEY-UHFFFAOYSA-N |
SMILES |
COc1ccc(cc1)C1[S]=NOC1O |
同義語 |
4-(p-methoxyphenyl)-1,3,2-Oxathiazolylium-5-olate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



